molecular formula C10H7F3O B8172778 1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene

1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B8172778
M. Wt: 200.16 g/mol
InChI Key: FHODDCRJKRBMRA-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins or enzymes . The ethynyl and methoxy groups further modulate its reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethynyl-2-methoxy-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-4-5-8(10(11,12)13)6-9(7)14-2/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODDCRJKRBMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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